Tosufloxacin vs. Ciprofloxacin: Superior Gram-Positive MIC Potency Against Staphylococcus aureus
Tosufloxacin exhibits significantly lower MIC90 values against ciprofloxacin-susceptible Staphylococcus aureus compared to ciprofloxacin and fleroxacin [1]. The MIC90 for tosufloxacin was 0.016 μg/mL, which is 31-fold lower than ciprofloxacin (0.5 μg/mL) and fleroxacin (0.5 μg/mL), and 3.75-fold lower than sparfloxacin (0.06 μg/mL). Tosufloxacin MICs were generally 8- to 16-fold lower than those for sparfloxacin or ciprofloxacin across the tested panel [1].
| Evidence Dimension | MIC90 against ciprofloxacin-susceptible Staphylococcus aureus |
|---|---|
| Target Compound Data | Tosufloxacin MIC90 = 0.016 μg/mL |
| Comparator Or Baseline | Ciprofloxacin MIC90 = 0.5 μg/mL; Sparfloxacin MIC90 = 0.06 μg/mL; Fleroxacin MIC90 = 0.5 μg/mL |
| Quantified Difference | 31-fold lower than ciprofloxacin; 3.75-fold lower than sparfloxacin |
| Conditions | In vitro susceptibility testing of 730 bacterial isolates representing 49 species; agar dilution and broth microdilution methods |
Why This Matters
For procurement decisions involving S. aureus infections where fluoroquinolone therapy is indicated, tosufloxacin's 31-fold higher intrinsic potency may translate to lower required dosing or improved efficacy in tissues where drug penetration is limited.
- [1] Barry AL, Fuchs PC. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin. Antimicrob Agents Chemother. 1991;35(5):955-960. View Source
